2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate -

2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Catalog Number: EVT-3808428
CAS Number:
Molecular Formula: C30H21NO6
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [, ]

  • Compound Description: VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It exhibits high potency in vitro and is selective for mGluR5 over other mGluR subtypes. [, ] Studies have shown VU-29 potentiates mGluR5-mediated responses in both recombinant and native systems. []
  • Relevance: While structurally distinct from the target compound, VU-29 is grouped alongside N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) and its analogs as mGluR5 PAMs. [] The research highlights that despite different structures, these compounds can share a similar mechanism of action, suggesting a potential structure-activity relationship within the broader class of mGluR5 modulators. []

2. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) [, , , , , , ]

  • Compound Description: CPPHA is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ] CPPHA is notable for its unique binding site on mGluR5, distinct from the classical MPEP allosteric site. [, , , ]

3. N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) []

  • Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA series. [] It exhibits greater mGluR5 subtype selectivity compared to CPPHA, making it suitable for studying mGluR5 in the central nervous system (CNS). [] Interestingly, NCFP doesn't potentiate responses involved in hippocampal synaptic plasticity, unlike MPEP site PAMs. []
  • Relevance: NCFP belongs to the CPPHA series of mGluR5 PAMs, sharing the core phthalimide structure with both CPPHA and the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. [] This shared scaffold and the varying effects on mGluR5 signaling highlight the potential for diverse pharmacological profiles within this structural class.

4. VU0001850 and VU0040237 []

  • Compound Description: These compounds, exemplified by VU0001850 (EC50 = 1.3 μM, 106% Glumax) and VU0040237 (EC50 = 350 nM, 84% Glu Max), represent a novel benzamide scaffold identified through high-throughput screening for mGluR5 PAM activity. []
  • Relevance: Discovered during the exploration of non-MPEP site mGluR5 PAMs, these benzamide derivatives share a functional connection with the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, and CPPHA, despite structural differences. [] This suggests a broader class of mGluR5 modulators with diverse structures acting on similar allosteric sites.

5. VU0357121 []

  • Compound Description: VU0357121 (EC50 = 33 nM, 92% Glumax) is a potent mGluR5 PAM identified through the optimization of the benzamide scaffold. []
  • Relevance: This compound further demonstrates the structure-activity relationship within the class of non-MPEP site mGluR5 PAMs. [] While structurally distinct from the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, its discovery stemmed from the exploration of alternative scaffolds with similar pharmacological activity, showcasing the potential for diverse structures to interact with the same allosteric site on mGluR5.

6. VU0365396 []

  • Compound Description: VU0365396 is the first identified non-MPEP site neutral allosteric ligand of mGluR5. []
  • Relevance: Though not a PAM like VU0357121 or the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, VU0365396 highlights the existence of diverse ligands interacting with the same allosteric site on mGluR5. [] This underscores the complexity of allosteric modulation and the potential for developing compounds with distinct pharmacological profiles.

7. 3,3′-Difluorobenzaldazine (DFB) [, , ]

  • Relevance: DFB, alongside CPPHA, showcases the potential for structurally diverse compounds to act as mGluR5 PAMs. [] While structurally different from 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, DFB's distinct effects on mGluR5 signaling highlight the complexity of allosteric modulation and the potential for fine-tuning pharmacological responses within this target class.

8. (4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) []

  • Compound Description: Compound 6P is an N-arylphthalimide derivative identified as a promising anti-inflammatory agent. [] It demonstrates potent effects in a carrageenan-induced lung inflammation model, reducing pro-inflammatory mediators and cytokines while increasing anti-inflammatory mediators. []
  • Relevance: While not directly an mGluR5 modulator like the target compound, 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, or CPPHA, compound 6P highlights the anti-inflammatory potential within the broader class of phthalimide derivatives. []

Properties

Product Name

2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)benzoate

Molecular Formula

C30H21NO6

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C30H21NO6/c32-27(21-14-16-22(17-15-21)36-18-20-8-2-1-3-9-20)19-37-30(35)25-12-6-7-13-26(25)31-28(33)23-10-4-5-11-24(23)29(31)34/h1-17H,18-19H2

InChI Key

LGQVPLDMJGQMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.